N-Methyl-L-aspartic acid
Overview
Description
N-Methyl-L-aspartic acid is a derivative of aspartic acid . It plays a crucial role in N-methyl-D-aspartate (NMDA) receptor-mediated neurotransmission, which is important in physiological and pathological processes . It is used in neurological diseases research .
Synthesis Analysis
Methods for the synthesis of N-methyl-DL-aspartic acid derivatives have been reported . These methods often involve multiple steps and may use toxic reagents or solid phase materials under harsh conditions .Molecular Structure Analysis
The molecular weight of N-Methyl-L-aspartic acid is 147.13 . Its IUPAC name is (2S)-2-(methylamino)butanedioic acid .Chemical Reactions Analysis
N-Methyl-L-aspartic acid can undergo various chemical reactions. For instance, it has been involved in the thermolysin-catalyzed condensation reaction .Physical And Chemical Properties Analysis
N-Methyl-L-aspartic acid has a melting point of 185°C . It is also hygroscopic .Scientific Research Applications
Neurotransmitter Receptor Studies : N-Methyl-L-aspartic acid is used in identifying and studying different excitatory amino acid receptors in the brain, particularly in the hippocampus. It is recognized for its role in activating NMDA receptors, which are involved in synaptic plasticity and memory functions (Fagni, Baudry, & Lynch, 1983).
Endocrine System Research : This compound has been shown to influence the secretion of various hormones. For example, in ewes, it triggers the release of luteinizing hormone and growth hormone while suppressing prolactin secretion (Downing, Joss, & Scaramuzzi, 1996). Similarly, in ovariectomized ewes, N-Methyl-L-aspartic acid impacts luteinizing hormone secretion, particularly in the presence of estradiol (Estienne, Schillo, Hileman, Green, & Hayes, 1990).
Binding Site Mapping : The distribution of NMDA-sensitive L-[3H]glutamate-binding sites, which likely correspond to NMDA receptors, was mapped in the rat brain. This distribution is consistent with regions known to use glutamate as an excitatory transmitter, indicating the importance of NMDA receptors in neurotransmission (Monaghan & Cotman, 1985).
Synthetic Applications : N-Methyl-L-aspartic acid derivatives are significant in pharmaceuticals, artificial sweeteners, and synthetic enzymes. An engineered variant of methylaspartate ammonia lyase has been used for the enantioselective synthesis of these derivatives, showcasing its importance in synthetic chemistry (Puthan Veetil, Raj, de Villiers, Tepper, Dekker, Quax, & Poelarends, 2013).
Role in Hormone Regulation : N-Methyl-L-aspartic acid and its derivatives have been implicated in hormone regulation. For instance, D-aspartic acid and N-methyl-D-aspartic acid are present in the rat's nervous system and endocrine glands, influencing prolactin release (D'aniello, Tolino, D’Aniello, Errico, Fisher, & Di Fiore, 2000).
Safety And Hazards
Future Directions
Research on N-Methyl-L-aspartic acid is ongoing. It has been suggested that NMDA receptor antagonists, such as GluN2B-selective antagonists, which can effectively block both pro-death metabotropic and pro-death ionotropic signaling, may have better application prospects . The concurrent, sensitive, fast, and reproducible measurement of these metabolites in brain tissues will be useful to correlate the amount of free d-Asp with relevant neurological processes .
properties
IUPAC Name |
(2S)-2-(methylamino)butanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-6-3(5(9)10)2-4(7)8/h3,6H,2H2,1H3,(H,7,8)(H,9,10)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKKHZGPKSLGJE-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901032158 | |
Record name | N-Methyl-L-aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901032158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-L-aspartic acid | |
CAS RN |
4226-18-0 | |
Record name | N-Methyl-L-aspartic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004226180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-L-aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901032158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-METHYL-L-ASPARTIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06M97TDT18 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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